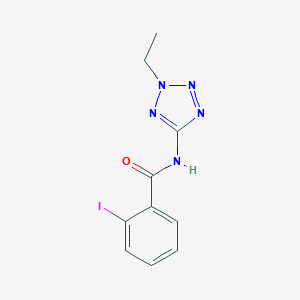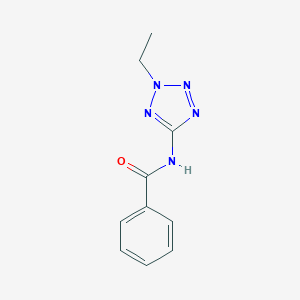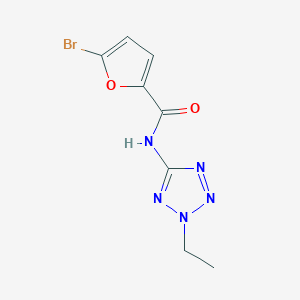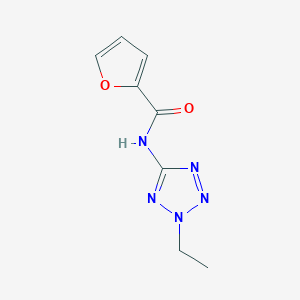![molecular formula C15H12BrF2NO3 B244615 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that prevents programmed cell death, and its overexpression is associated with various cancers. ABT-199 selectively binds to BCL-2 and induces apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Mécanisme D'action
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide selectively binds to the hydrophobic groove of BCL-2 protein, which is responsible for its anti-apoptotic function. By binding to BCL-2, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide displaces the pro-apoptotic proteins, such as BIM, from the hydrophobic groove, leading to the activation of the apoptotic pathway and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This leads to the release of cytochrome c from the mitochondria and activation of caspases, which ultimately results in the cleavage of cellular proteins and DNA fragmentation. 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has several advantages as a research tool, including its high potency and selectivity for BCL-2, which allows for the specific inhibition of BCL-2 function. However, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
Future research on 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide will likely focus on its potential use in combination therapies for cancer treatment, as well as its use in other types of cancer beyond CLL and AML. Additionally, further studies are needed to elucidate the mechanisms of resistance to 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide and to identify biomarkers that can predict response to the drug. Finally, the development of more potent and soluble analogs of 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide may improve its efficacy and expand its use in experimental settings.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(difluoromethoxy)aniline to yield the intermediate product. The intermediate product is then coupled with 4-aminomethylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction to form 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide.
Applications De Recherche Scientifique
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has shown potent anti-tumor activity in various cancer cell lines and animal models. In clinical trials, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has demonstrated promising results in patients with CLL and AML, with high response rates and durable remissions.
Propriétés
Formule moléculaire |
C15H12BrF2NO3 |
|---|---|
Poids moléculaire |
372.16 g/mol |
Nom IUPAC |
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H12BrF2NO3/c1-21-12-7-6-9(16)8-10(12)14(20)19-11-4-2-3-5-13(11)22-15(17)18/h2-8,15H,1H3,(H,19,20) |
Clé InChI |
JPZAGXCKBJNQDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2OC(F)F |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)

![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)
![3,4-dimethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244554.png)